

# An In-depth Technical Guide to Methyl 2-amino-4-hydroxybenzoate

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## Compound of Interest

Compound Name:	Methyl 2-amino-4-hydroxybenzoate
CAS No.:	401568-70-5
Cat. No.:	B2623905

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## Abstract

**Methyl 2-amino-4-hydroxybenzoate** is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of amino, hydroxyl, and methyl ester functional groups on a benzene ring allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its applications, particularly in drug development, supported by detailed experimental protocols and workflow diagrams to provide researchers, scientists, and drug development professionals with a thorough technical resource.

## Introduction and Significance

**Methyl 2-amino-4-hydroxybenzoate**, also known by its alternate name Methyl 4-aminosalicylate, is an organic compound that belongs to the aminobenzoic acid ester family.<sup>[1]</sup> Its structure is characterized by a benzene ring substituted with a methyl ester group, an amino

group, and a hydroxyl group. This trifunctional scaffold is of considerable interest in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various drugs, including those targeting bacterial infections and inflammation.[2] The strategic positioning of the functional groups provides multiple reaction sites, enabling its use in the construction of more complex molecules, such as coumarin derivatives, which are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3] Understanding the fundamental properties and synthetic routes of this molecule is crucial for leveraging its full potential in research and development.

## Physicochemical and Structural Properties

The structural integrity and reactivity of **Methyl 2-amino-4-hydroxybenzoate** are defined by its chemical formula,  $C_8H_9NO_3$ , and molecular weight of approximately 167.16 g/mol.[1] It typically appears as a solid powder, with colors ranging from white to gray or red.[4] The key physicochemical properties are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	methyl 2-amino-4-hydroxybenzoate	[5]
Alternate Names	Methyl 4-aminosalicylate, 4-Amino-2-hydroxybenzoic acid methyl ester	[1][4]
CAS Number	4136-97-4	[1]
Molecular Formula	$C_8H_9NO_3$	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	White to Gray to Red powder/crystal	[4]
Melting Point	118-122 °C	[4][6]
Purity	>98.0% (by GC)	[4]

## Synthesis of Methyl 2-amino-4-hydroxybenzoate

The synthesis of **Methyl 2-amino-4-hydroxybenzoate** is most commonly achieved through the esterification of its parent carboxylic acid, 4-Amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid or PAS). This reaction is a cornerstone of organic synthesis, and its efficiency is critical for the cost-effective production of the target molecule.

### Rationale for Synthetic Approach: Fischer Esterification

The chosen method is a classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This approach is favored for its directness and use of readily available reagents.

- **Choice of Alcohol (Methanol):** Methanol is selected as both the reactant and often as the solvent due to its low cost and the fact that its excess can drive the reaction equilibrium towards the product side, maximizing the yield.
- **Acid Catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>):** A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.
- **Reaction Conditions (Reflux):** Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

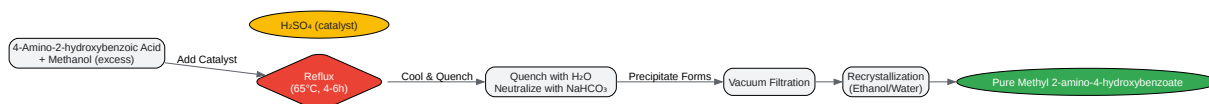
### Experimental Protocol: Synthesis via Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **Methyl 2-amino-4-hydroxybenzoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-Amino-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent).
- **Catalyst Addition:** While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The addition should be done in an ice bath to control the initial exothermic reaction.

- **Reflux:** Heat the mixture to reflux (approximately 65°C) and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- **Work-up and Neutralization:** After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until the effervescence ceases and the pH is approximately 7-8.
- **Product Isolation:** The product, **Methyl 2-amino-4-hydroxybenzoate**, will precipitate out of the aqueous solution as a solid. Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.[7]

## Synthesis Workflow Diagram



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Caption: Fischer esterification workflow for the synthesis of **Methyl 2-amino-4-hydroxybenzoate**.

## Spectroscopic Characterization

Unambiguous structural elucidation of a synthesized molecule is paramount.[8] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive structural profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.[8] For **Methyl 2-amino-4-hydroxybenzoate**, the expected signals provide clear evidence of its structure.

- $^1\text{H}$  NMR: The spectrum will show distinct signals for the methyl ester protons, the aromatic protons, and the protons of the amino and hydroxyl groups. The aromatic region will display a characteristic splitting pattern based on the substitution on the ring. The protons of the -NH<sub>2</sub> and -OH groups may appear as broad singlets and their chemical shift can be concentration and solvent dependent. The methyl protons (-OCH<sub>3</sub>) will appear as a sharp singlet.
- $^{13}\text{C}$  NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Data Type	Expected Chemical Shifts (ppm) and Characteristics
$^1\text{H}$ NMR	~3.8 ppm: Singlet, 3H (methyl ester, -OCH <sub>3</sub> )~4.5-5.5 ppm: Broad singlet, 2H (amino, -NH <sub>2</sub> )~6.0-7.5 ppm: Multiplets, 3H (aromatic protons)~9.0-10.0 ppm: Broad singlet, 1H (hydroxyl, -OH)
$^{13}\text{C}$ NMR	~52 ppm: (methyl ester carbon, -OCH <sub>3</sub> )~100-150 ppm: (aromatic carbons)~170 ppm: (carbonyl carbon, C=O)

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule. The IR spectrum of **Methyl 2-amino-4-hydroxybenzoate** will exhibit characteristic absorption bands.

- O-H and N-H Stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the hydroxyl (-OH) and amino (-NH<sub>2</sub>) groups.
- C=O Stretching: A strong, sharp absorption band around 1680-1710  $\text{cm}^{-1}$  characteristic of the ester carbonyl group.
- C-O Stretching: Bands in the 1200-1300  $\text{cm}^{-1}$  region corresponding to the C-O bonds of the ester and phenol.
- Aromatic C=C Stretching: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8] For **Methyl 2-amino-4-hydroxybenzoate** (C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>), the molecular ion peak (M<sup>+</sup>) would be observed at an m/z ratio corresponding to its molecular weight, approximately 167.16.

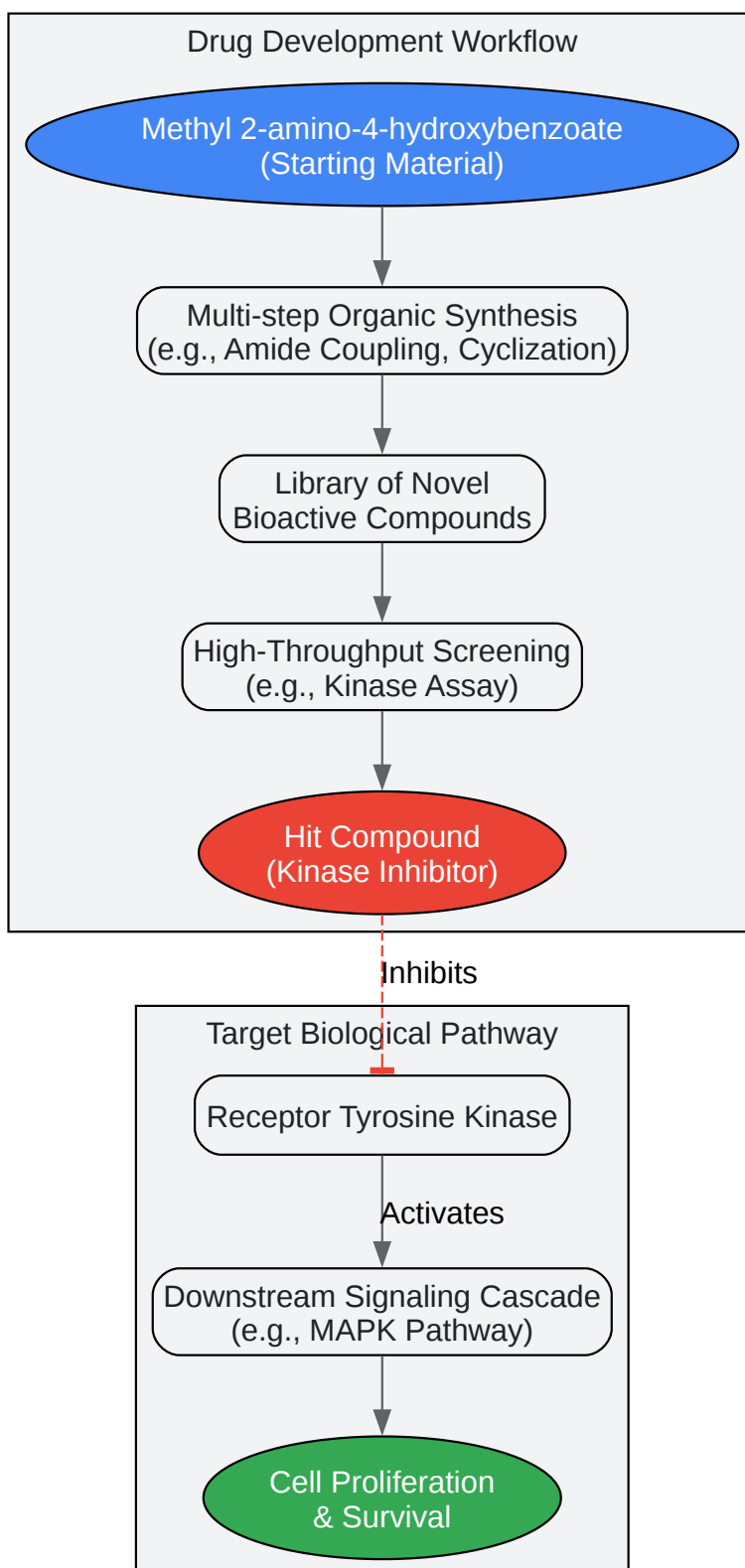
## Applications in Drug Development and Research

**Methyl 2-amino-4-hydroxybenzoate** is a valuable building block in the synthesis of pharmacologically active molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

One significant application is its role as a precursor in the synthesis of Mosapride, a prokinetic agent that enhances gastrointestinal motility.[9] It can also be used to synthesize quinazolinone derivatives, which have been shown to inhibit tumor cell growth and induce apoptosis by binding to the anti-apoptotic protein Bcl-2.[10] This suggests a potential role in cancer therapy development.

## Hypothetical Role as a Pharmacophore Precursor

The structure of **Methyl 2-amino-4-hydroxybenzoate** can be viewed as a scaffold that can be elaborated to target specific biological pathways. For instance, the amino and hydroxyl groups can be modified to create ligands that interact with enzyme active sites or cellular receptors. The diagram below illustrates a conceptual pathway where this molecule serves as a starting point for developing a kinase inhibitor.



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Caption: Conceptual workflow showing the development of a kinase inhibitor from **Methyl 2-amino-4-hydroxybenzoate**.

## Safety and Handling

**Methyl 2-amino-4-hydroxybenzoate** is classified as an irritant.[11] It may cause skin irritation, serious eye irritation, and respiratory irritation.[12] Harmful if swallowed.[13] Therefore, appropriate safety precautions must be taken when handling this chemical.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
- Incompatible Materials: Keep away from strong oxidizing agents.[15]

## Conclusion

**Methyl 2-amino-4-hydroxybenzoate** is a chemical compound of significant utility, particularly within the pharmaceutical and organic synthesis sectors. Its trifunctional nature provides a versatile platform for the creation of complex molecules with diverse biological activities. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, methods for its characterization, and insights into its applications. By understanding the core chemistry and handling of this molecule, researchers can effectively utilize it as a key intermediate in the development of next-generation therapeutics and novel chemical entities.

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